molecular formula C20H17BrN2O3 B11550808 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11550808
M. Wt: 413.3 g/mol
InChI Key: KNCHWVRBOMMNSH-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthylmethylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acylating agent to form an acylated intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with naphthylmethylidene to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the naphthylmethylidene moiety.

    2-(4-Bromo-2-methylphenoxy)acetohydrazide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H17BrN2O3/c1-25-19-11-16(21)9-10-18(19)26-13-20(24)23-22-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,13H2,1H3,(H,23,24)/b22-12+

InChI Key

KNCHWVRBOMMNSH-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.